molecular formula C10H14N2O2S B3169232 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide CAS No. 936126-00-0

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Cat. No.: B3169232
CAS No.: 936126-00-0
M. Wt: 226.3 g/mol
InChI Key: FOVLPSAHCZYAEB-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is an organic compound with the CAS Number: 936126-00-0 . It has a molecular weight of 226.3 and its IUPAC name is 5-amino-N-cyclopropyl-2-methylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, such as 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide, play a crucial role in medicinal chemistry due to their broad bioactive spectrum. These compounds have been extensively modified from their classical antibacterial aminobenzenesulfonamide structure to exhibit a wide range of medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The versatility and development value of sulfonamide compounds highlight their significance in the design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Synthesis and Characterization of Novel Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related structure to this compound, have been extensively studied. These efforts include the development of unique polyheterocyclic compounds, multifunctional click cycloalkyne agents, and the synthesis of cyclopenta[c]piperidine alkaloids. Such research underlines the potential of aminobenzenesulfonamide derivatives in pharmaceutical industries and organic syntheses, emphasizing their importance in discovering functional molecules and drugs (Kyosuke Kaneda, 2020).

Sulfonamides in Advanced Water Treatment Processes

Recent advancements in water treatment technologies have focused on the elimination of sulfonamides due to their potential ecological and human health impacts. The review of reaction kinetics, abiotic transformations, and corresponding ecotoxicity changes of sulfonamides in natural environments and water treatment processes provides valuable insights for technological development. It suggests that advanced oxidation processes (AOPs) based on hydroxyl radicals are effective for reducing the toxicity of sulfonamides, albeit with susceptibility to water constituents due to low selectivity. The emerging trend of utilizing biochar or metal-based oxidants in AOPs for sulfonamide treatment indicates the ongoing efforts to improve water quality and safety (Jingchen Li et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLPSAHCZYAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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